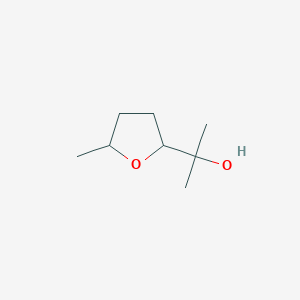

2-Methyl-3,6-epoxyheptane-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(5-methyloxolan-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

GDFJZYRQAYBNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)C(C)(C)O |

Synonyms |

2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran pityol |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3,6 Epoxyheptane 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 2-Methyl-3,6-epoxyheptane-2-ol Scaffold

Retrosynthetic analysis of this compound reveals several key disconnections that provide pathways to simpler, more readily available starting materials. The core structure is a substituted tetrahydrofuran (B95107) with a tertiary alcohol at the 2-position and a methyl group at the 6-position of the heptane (B126788) chain, which corresponds to the 2- and 5-positions of the tetrahydrofuran ring, respectively.

The most logical primary disconnection is the C-O bond of the tetrahydrofuran ring, which is a common strategy in the synthesis of cyclic ethers. This leads to a diol precursor, specifically a 2-methylheptane-2,6-diol. This disconnection simplifies the target molecule to an acyclic precursor where the key challenge becomes the stereoselective formation of the tetrahydrofuran ring.

A second strategic disconnection involves breaking the C-C bond between C4 and C5 of the heptane chain. This approach would involve the coupling of two smaller fragments, for instance, via an aldol-type reaction or the addition of an organometallic reagent to a carbonyl compound. However, this strategy can be more complex in terms of controlling the stereochemistry of the newly formed C-C bond.

A particularly powerful retrosynthetic approach involves the disconnection of the epoxide ring that is conceptually part of the "epoxy" nomenclature. This suggests a precursor that is a di-unsaturated alcohol. A tandem reaction sequence, involving epoxidation and subsequent intramolecular cyclization, can then be envisioned to construct the target molecule in a highly efficient manner.

Considering these approaches, a plausible retrosynthetic pathway starting from the target molecule is outlined below:

A conceptual retrosynthetic analysis of this compound, highlighting key disconnections.

A conceptual retrosynthetic analysis of this compound, highlighting key disconnections.Stereoselective Epoxidation Strategies for Precursors to this compound

The synthesis of the epoxy-alcohol precursor is a critical step, and achieving the desired stereochemistry in the epoxide ring is paramount. The precursor for the intramolecular cyclization would likely be a homoallylic alcohol. The stereoselective epoxidation of such precursors can be achieved through several methods. nih.gov

Chiral Catalyst-Mediated Epoxidations

The use of chiral catalysts for the epoxidation of alkenes is a well-established method for introducing chirality. For unfunctionalized olefins, which would be the case for a precursor to this compound after protection of the tertiary alcohol, various catalytic systems have been developed.

One notable example is the use of chiral manganese(III)-salen complexes, which have proven effective for the asymmetric epoxidation of a wide range of unfunctionalized olefins. These catalysts can provide high enantioselectivities and yields. Another approach involves the use of chiral ketones as catalysts, which generate chiral dioxiranes in situ for the epoxidation reaction.

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. The following table summarizes some relevant chiral catalyst systems for epoxidation.

| Catalyst System | Substrate Type | Typical Oxidant | Key Features |

| Chiral Mn(III)-salen complexes | Unfunctionalized olefins | NaOCl, PhIO | High enantioselectivity for cis-disubstituted and trisubstituted olefins. |

| Chiral ketones (e.g., fructose-derived) | Unfunctionalized olefins | Oxone | Metal-free, environmentally benign conditions. |

| Vanadium complexes with chiral hydroxamic acid ligands | Homoallylic alcohols | t-BuOOH | Good to excellent diastereoselectivity. nih.gov |

| Titanium/tartrate complexes (Sharpless epoxidation) | Allylic alcohols | t-BuOOH | Highly predictable and high enantioselectivity. |

Substrate-Controlled Diastereoselective Epoxidations

In cases where the precursor alcohol is chiral, its inherent stereochemistry can direct the epoxidation of the double bond. This substrate-controlled approach relies on the directing effect of a nearby functional group, typically a hydroxyl group, which can coordinate to the epoxidizing agent and direct it to one face of the alkene.

For a homoallylic alcohol precursor to this compound, the tertiary alcohol could potentially direct the epoxidation. Vanadium-catalyzed epoxidations of homoallylic alcohols are known to proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often rationalized by the formation of a cyclic transition state where the hydroxyl group of the substrate coordinates to the vanadium center, directing the delivery of the oxygen atom. nih.govwikipedia.org

The relative stereochemistry between the existing stereocenter (the tertiary alcohol) and the newly formed epoxide is thus controlled by the conformation of this transition state. Careful selection of the epoxidation reagent and conditions is necessary to achieve the desired diastereomer. For instance, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) can also be influenced by hydrogen bonding with the substrate's hydroxyl group, leading to diastereoselective epoxidation. researchgate.net

Construction of the 3,6-Epoxy Heptane Ring System

The formation of the tetrahydrofuran ring, which constitutes the 3,6-epoxy heptane system, is the final key step in the synthesis. This can be achieved through intramolecular cyclization or tandem reaction sequences.

Intramolecular Cyclization Approaches

The most direct method for forming the tetrahydrofuran ring is through the intramolecular cyclization of a suitable precursor. A common and effective strategy is the intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This involves the deprotonation of a hydroxyl group, which then acts as a nucleophile to displace a leaving group on the same molecule, forming the cyclic ether. In the context of synthesizing this compound, a precursor such as a halohydrin or a diol with one alcohol converted to a good leaving group (e.g., a tosylate or mesylate) would be required. The cyclization to form a five-membered ring is generally kinetically favored. libretexts.org

Another powerful approach is the intramolecular opening of an epoxide by a tethered alcohol. nih.govresearchgate.net This method is particularly relevant given the "epoxy" nomenclature of the target compound. An epoxy alcohol precursor can be cyclized under either acidic or basic conditions. Acid-catalyzed cyclization proceeds via protonation of the epoxide, followed by nucleophilic attack of the hydroxyl group. Base-catalyzed cyclization involves deprotonation of the alcohol, which then opens the epoxide in an SN2 fashion. The regioselectivity of the ring opening (attack at the more or less substituted carbon of the epoxide) can be controlled by the choice of catalyst and reaction conditions. For the synthesis of this compound, a 5-exo-tet cyclization would be required.

The stereochemistry of the starting epoxy alcohol will dictate the stereochemistry of the final tetrahydrofuran product. This highlights the importance of the stereoselective epoxidation step discussed previously.

Tandem Reaction Sequences for Cyclic Ether Formation

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. For the synthesis of this compound, a tandem epoxidation-cyclization of a dienic alcohol precursor is a highly attractive strategy. researchgate.net

In such a sequence, the selective epoxidation of one double bond in a diene precursor would be followed by the in-situ intramolecular cyclization of the resulting epoxy alcohol. This avoids the isolation of the potentially unstable epoxy alcohol intermediate.

Another potential tandem approach involves a hydroformylation-cyclization sequence. rsc.orgacs.org Starting from an unsaturated alcohol, hydroformylation would introduce a formyl group, which could then undergo intramolecular reaction with the hydroxyl group to form a cyclic hemiacetal. Subsequent reduction would yield the desired tetrahydrofuran. However, controlling the regioselectivity of the hydroformylation would be a key challenge in this approach.

Palladium-catalyzed tandem oxidative cyclization reactions of γ-hydroxy alkenes have also been developed for the synthesis of substituted tetrahydrofurans, offering another potential route. nih.gov

The following table summarizes some of the key cyclization strategies.

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Notes |

| Intramolecular Williamson Ether Synthesis | Halohydrin or Sulfonate Ester | Base (e.g., NaH) | Reliable for 5- and 6-membered rings. masterorganicchemistry.comidsi.md |

| Intramolecular Epoxide Opening | Epoxy alcohol | Acid (e.g., CSA) or Base (e.g., NaH) | Stereospecific; regioselectivity can be controlled. nih.govresearchgate.net |

| Tandem Epoxidation/Cyclization | Dienic alcohol | Epoxidizing agent (e.g., m-CPBA) | Efficient, avoids isolation of intermediates. researchgate.net |

| Tandem Hydroformylation/Cyclization | Unsaturated alcohol | CO/H₂, Rh or Co catalyst | Regioselectivity can be challenging. rsc.orgacs.org |

Introduction of the Tertiary Alcohol Moiety at C2

The creation of the tertiary alcohol at the C2 position is a critical step in the synthesis of this compound. This transformation typically involves the nucleophilic addition of a methyl group to the carbonyl carbon of a ketone precursor, namely 3,6-epoxyheptan-2-one . The primary methods for achieving this are through the use of organometallic reagents.

Grignard Reagent Additions to Ketone Precursors

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds, making them ideal for synthesizing tertiary alcohols from ketones. masterorganicchemistry.comlibretexts.org In this context, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is added to the ketone precursor, 3,6-epoxyheptan-2-one.

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. libretexts.orgmasterorganicchemistry.com The general procedure involves preparing the Grignard reagent from magnesium metal and an alkyl halide in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). rsc.org

| Reagent | Precursor | Solvent | Key Conditions | Product |

| Methylmagnesium bromide (CH₃MgBr) | 3,6-Epoxyheptan-2-one | Diethyl Ether or THF | Anhydrous, inert atmosphere (N₂ or Ar), followed by acidic workup (e.g., NH₄Cl solution) | This compound |

| Methylmagnesium chloride (CH₃MgCl) | 3,6-Epoxyheptan-2-one | THF | Anhydrous, inert atmosphere, followed by acidic workup | This compound |

Organolithium and Organozinc Methodologies

Beyond Grignard reagents, other organometallic compounds serve as effective methyl nucleophiles for the synthesis of tertiary alcohols.

Organolithium Reagents: Methyllithium (CH₃Li) is another highly reactive organometallic reagent capable of this transformation. taylorandfrancis.com Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for reactions with sterically hindered ketones, though it also increases the risk of side reactions. The mechanism is analogous to the Grignard addition, involving nucleophilic attack on the carbonyl to form a lithium alkoxide, which is then protonated. taylorandfrancis.com

Organozinc Reagents: Organozinc reagents, often prepared in situ or using highly activated "Rieke zinc," offer a milder alternative. ethernet.edu.et The addition of dimethylzinc (B1204448) ((CH₃)₂Zn) or methylzinc halides (CH₃ZnX) to the ketone precursor can form the desired tertiary alcohol. While less basic than Grignard or organolithium reagents, which can improve functional group tolerance, their lower nucleophilicity may require activation, for instance, through the formation of zincate complexes. organic-chemistry.org

| Methodology | Reagent | Precursor | Key Considerations |

| Organolithium | Methyllithium (CH₃Li) | 3,6-Epoxyheptan-2-one | Higher reactivity than Grignard reagents; requires strict anhydrous and inert conditions. taylorandfrancis.com |

| Organozinc | Dimethylzinc ((CH₃)₂Zn) | 3,6-Epoxyheptan-2-one | Milder, more functional group tolerant; may require activation or catalysis. ethernet.edu.etorganic-chemistry.org |

Total Synthesis of this compound

The total synthesis of this compound can be approached through several strategic pathways, which are broadly categorized as linear or convergent.

Convergent and Linear Synthesis Pathways

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the target molecule is formed. A plausible linear route to this compound could start from a readily available C7 precursor, such as hept-5-en-2-ol . The sequence might proceed as follows:

Protection: The secondary alcohol is protected (e.g., as a silyl (B83357) ether) to prevent interference in subsequent steps.

Epoxidation: The double bond is selectively epoxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the 3,6-epoxy ring.

Deprotection: The protecting group is removed from the C2 hydroxyl.

Oxidation: The resulting secondary alcohol is oxidized to the ketone (3,6-epoxyheptan-2-one) using a reagent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Methyl Addition: A Grignard or organolithium reagent is used to add a methyl group to the ketone, forming the target tertiary alcohol.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule separately before joining them in a later step. This approach can be more efficient for complex molecules. nih.gov For this compound, a convergent strategy might involve:

Fragment A Synthesis: Preparation of a protected 2,5-epoxy-pentanal.

Fragment B Synthesis: Generation of a propan-2-yl organometallic reagent (e.g., from 2-bromopropane).

Coupling and Elaboration: The organometallic fragment is added to the aldehyde. The resulting secondary alcohol is then oxidized to a ketone, followed by the addition of a methyl group to form the final product.

Optimization of Reaction Conditions and Yields

Optimizing any synthetic route is crucial for maximizing yield and purity. For the proposed syntheses of this compound, several factors are key:

Grignard and Organolithium Reactions: Side reactions such as enolization of the ketone precursor or reaction with the existing epoxide ring can lower yields. Additives like zinc chloride (ZnCl₂) or lithium chloride (LiCl) can suppress these side reactions by modifying the reactivity of the organometallic species. organic-chemistry.org Low temperatures (-78 °C) are often employed to enhance selectivity.

Epoxidation: The choice of epoxidizing agent and reaction conditions can influence stereoselectivity, especially if chiral centers are present or desired.

Protecting Groups: The selection of protecting groups for hydroxyl functions must be orthogonal, meaning each can be removed without affecting the others or other functional groups in the molecule.

Enzymatic and Biocatalytic Approaches to this compound and Analogues

Biocatalysis offers a powerful, green alternative for synthesizing chiral compounds with high selectivity under mild conditions. researchgate.net

Enzymatic methods can be applied to the synthesis of this compound and its analogues in two primary ways:

Biocatalytic Epoxidation: Enzymes such as cytochrome P450 monooxygenases or styrene (B11656) monooxygenases can catalyze the stereoselective epoxidation of an olefinic precursor, such as 2-methylhept-5-en-2-ol . researchgate.net This approach can potentially establish the stereochemistry of the epoxy ring in a single step, using air or hydrogen peroxide as the oxidant. acs.org

Enzymatic Kinetic Resolution: If a racemic mixture of this compound is synthesized chemically, it can be resolved using enzymes. Epoxide hydrolases (EHs) are particularly effective for this purpose. These enzymes catalyze the enantioselective ring-opening of one epoxide enantiomer to its corresponding diol, leaving the other, unreacted epoxide enantiomer in high enantiomeric excess. scispace.comresearchgate.net This method is a well-established strategy for producing enantiopure epoxides. scispace.com

| Biocatalytic Strategy | Enzyme Class | Substrate | Outcome |

| Asymmetric Epoxidation | Monooxygenases (e.g., P450) | 2-methylhept-5-en-2-ol | Enantiomerically enriched this compound |

| Kinetic Resolution | Epoxide Hydrolases (EHs) | Racemic this compound | Enantiomerically pure this compound and the corresponding diol |

Chemoenzymatic Synthesis Exploiting Epoxide Hydrolases or Oxidoreductases

There is a significant body of research on the use of epoxide hydrolases and oxidoreductases for the synthesis of various chiral epoxides and diols. Epoxide hydrolases are known to catalyze the enantioselective hydrolysis of racemic epoxides, yielding enantiopure epoxides and vicinal diols. nih.govtandfonline.comresearchgate.net These enzymes are cofactor-independent, which makes them attractive for biocatalytic processes. uc.pt The resolution of racemic epoxides using epoxide hydrolases is a well-established method for producing enantiomerically pure compounds. researchgate.net

Similarly, oxidoreductases have been employed in organic synthesis for various oxidation and reduction reactions. researchgate.netfrontiersin.org In the context of epoxide synthesis, they can be involved in the formation of epoxides from corresponding alkenes or in the modification of existing epoxy alcohols.

Despite the extensive research into these enzyme classes for the synthesis of other epoxy alcohols, no specific studies detailing the chemoenzymatic synthesis of this compound using epoxide hydrolases or oxidoreductases were identified in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3,6 Epoxyheptane 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR for Proton Connectivity and Chemical Shifts

High-resolution ¹H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. docbrown.info The chemical shift (δ) of a proton is influenced by the electron density around it, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. msu.edu

Predicted ¹H NMR Data for 2-Methyl-3,6-epoxyheptane-2-ol:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (on C2) | ~1.2 | Singlet | 6H |

| CH₂ (C4) | ~1.6 - 1.8 | Multiplet | 2H |

| CH₂ (C5) | ~1.9 - 2.1 | Multiplet | 2H |

| CH (C3) | ~3.8 - 4.0 | Multiplet | 1H |

| CH (C6) | ~4.0 - 4.2 | Multiplet | 1H |

| OH | Variable | Singlet (broad) | 1H |

Note: This is a predicted table based on general principles and data for similar structures. Actual values may vary.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (aliphatic, bonded to oxygen, etc.). chemguide.co.uk The presence of an oxygen atom generally shifts the resonance of the attached carbon downfield. chemguide.co.uk

Based on the structure of this compound, seven distinct carbon signals would be anticipated in the broadband decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C7 (CH₃ on C2) | ~25 - 30 |

| C2 | ~70 - 75 |

| C3 | ~80 - 85 |

| C4 | ~35 - 40 |

| C5 | ~25 - 30 |

| C6 | ~75 - 80 |

| CH₃ on C6 | ~20 - 25 |

Note: This is a predicted table based on general principles and data for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are indispensable for confirming the complete structural and stereochemical details of a molecule. e-bookshelf.deresearchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing the connectivity between adjacent protons. emerypharma.comsdsu.edu For this compound, COSY would show correlations between the protons on C3 and C4, C4 and C5, and C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. emerypharma.comsdsu.edu This experiment would definitively link each proton signal to its corresponding carbon in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. emerypharma.comnih.gov This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methyl protons on C2 to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the furan (B31954) ring. copernicus.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. savemyexams.com

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the hydroxyl and ether functional groups.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | 3200 - 3600 | Broad, strong |

| Ether | C-O stretch | 1050 - 1150 | Strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium to strong |

The broad O-H stretching band is a hallmark of alcohols, while the strong C-O stretching band confirms the presence of the ether linkage within the epoxy ring. savemyexams.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and the fragmentation pattern of a molecule. docbrown.infolibretexts.org

The electron impact (EI) mass spectrum of this compound, also known as a furanoid linalool (B1675412) oxide, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for related linalool oxides include the loss of a methyl group and cleavage of the furan ring. tandfonline.com Key fragment ions observed in the mass spectra of furanoid linalool oxides include m/z 59, 94, 111, and 137. tandfonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and thus the molecular formula of a compound with a high degree of confidence. researchgate.net For this compound (C₈H₁₆O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of synthesized this compound and analyzing its presence in complex mixtures. jetir.org This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. uin-alauddin.ac.id

In a typical analysis, a sample containing the compound is vaporized and injected into the GC system. An inert carrier gas, such as helium, transports the sample through a capillary column. uin-alauddin.ac.id The column's stationary phase interacts differently with various components of the mixture, causing them to separate based on their boiling points and polarity. For this compound, a non-polar or medium-polarity column is generally effective. As the separated components exit the column, they enter the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment into characteristic patterns. These charged fragments are then sorted by their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The retention time from the GC and the fragmentation pattern from the MS allow for definitive identification and quantification. nih.gov

Research findings indicate that the analysis of a purified sample of this compound shows a single prominent peak in the chromatogram, confirming its high purity. The corresponding mass spectrum displays key fragments that are consistent with its structure, including the molecular ion peak and fragments resulting from the loss of methyl and hydroxyl groups. For instance, analysis of the related compound 2,3-epoxyheptane has been reported in the GC-MS analysis of natural extracts. dergipark.org.tr

Table 1: Representative GC-MS Data for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Retention Time (RT) | 7.85 min | The time taken for the compound to travel through the GC column. |

| Purity (by area %) | >99% | The relative percentage of the main compound peak in the chromatogram. |

| Molecular Ion [M]+ | 144 m/z | Corresponds to the mass of the intact molecule (C₈H₁₆O₂). |

| Base Peak | 59 m/z | The most abundant fragment, likely corresponding to the [C(CH₃)₂OH]⁺ ion. |

| Key Fragments (m/z) | 129, 85, 43 | Characteristic fragments from the loss of CH₃, the epoxy ring moiety, and an acetyl group, respectively. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sfu.ca This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration. gatech.eduup.ac.za

The process requires the formation of a high-quality single crystal of the compound, which can be achieved through slow evaporation of a suitable solvent. This crystal is then mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed.

This map is then interpreted to build a three-dimensional model of the molecule's structure within the crystal lattice. For chiral molecules crystallizing in non-centrosymmetric space groups, specialized techniques can be used to determine the absolute stereochemistry of each chiral center, providing an unequivocal structural assignment. researchgate.net This method is considered the gold standard for structural elucidation, surpassing the inferences made from other spectroscopic techniques. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₆O₂ |

| Formula Weight | 144.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.54 Å, b = 10.21 Å, c = 11.33 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 986.5 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.18 g/cm³ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to investigate the stereochemistry of chiral molecules in solution. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub An ECD spectrum, which plots molar circular dichroism (Δε) against wavelength, provides information about both the absolute configuration and the solution-state conformation of the molecule. encyclopedia.pub

For this compound, which contains multiple stereocenters, each enantiomer and diastereomer will produce a unique ECD spectrum. The signs (positive or negative) and intensities of the observed spectral bands, known as Cotton effects, are characteristic of the molecule's specific three-dimensional structure.

In modern applications, the experimentally measured ECD spectrum is compared to a theoretically predicted spectrum generated through quantum chemical calculations. By calculating the theoretical spectra for all possible stereoisomers, a direct comparison allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. This approach is highly valuable, especially when crystalline material for X-ray analysis is unavailable. The exciton (B1674681) chirality method, which analyzes the interaction between two or more chromophores within the molecule, can also be a powerful tool for assigning absolute configuration. encyclopedia.publookchem.com

Table 3: Illustrative ECD Spectral Data for a Stereoisomer of this compound This table contains hypothetical data for illustrative purposes.

| Wavelength (λmax, nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Solvent | Assignment |

|---|---|---|---|

| 208 | +3.1 | Methanol | Positive Cotton Effect |

Conformational Analysis and Stereochemistry of 2 Methyl 3,6 Epoxyheptane 2 Ol

Stereoisomeric Possibilities and Chiral Centers within 2-Methyl-3,6-epoxyheptane-2-ol

The structure of this compound is defined by a seven-carbon parent chain with a tertiary alcohol at the second carbon (C2) and an ether linkage, or epoxy bridge, connecting the third (C3) and sixth (C6) carbons. This 3,6-epoxy linkage forms a five-membered tetrahydrofuran (B95107) (THF) ring, which constitutes the core of the molecule.

The key to the molecule's stereochemistry lies in the identification of its stereogenic centers. A stereogenic center, or chiral center, is an atom, typically carbon, bonded to four different groups. In this compound, there are two such centers:

C3: This carbon is bonded to a hydrogen atom, the –C(CH3)2OH group at C2, the –CH2–CH2– portion of the chain leading to C6, and the oxygen atom of the epoxy bridge. These four groups are distinct, rendering C3 a chiral center.

C6: This carbon is bonded to a hydrogen atom, a methyl group (C7), the –CH2–CH2– portion of the chain leading to C3, and the oxygen atom of the epoxy bridge. These four groups are also unique, making C6 a second chiral center.

The presence of two chiral centers (n=2) means that the molecule can exist as a maximum of 2ⁿ, or four, distinct stereoisomers. acs.org These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. acs.org

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center:

(3R, 6R)-2-Methyl-3,6-epoxyheptane-2-ol

(3S, 6S)-2-Methyl-3,6-epoxyheptane-2-ol

(3R, 6S)-2-Methyl-3,6-epoxyheptane-2-ol

(3S, 6R)-2-Methyl-3,6-epoxyheptane-2-ol

The relationship between these isomers can be further clarified by considering the relative orientation of the substituents on the tetrahydrofuran ring. The (3R, 6R) and (3S, 6S) isomers have a trans relationship between the substituents at C3 and C6. The (3R, 6S) and (3S, 6R) isomers have a cis relationship.

Table 1: Stereoisomeric Relationships of this compound

| Stereoisomer 1 | Stereoisomer 2 | Relationship | Relative Stereochemistry |

|---|---|---|---|

| (3R, 6R) | (3S, 6S) | Enantiomers | trans |

| (3R, 6S) | (3S, 6R) | Enantiomers | cis |

| (3R, 6R) | (3R, 6S) | Diastereomers | trans vs. cis |

| (3R, 6R) | (3S, 6R) | Diastereomers | trans vs. cis |

| (3S, 6S) | (3R, 6S) | Diastereomers | trans vs. cis |

Diastereomeric and Enantiomeric Resolution Techniques

The separation of the stereoisomers of this compound is essential for studying their individual properties. The methods used differ for diastereomers and enantiomers.

Diastereomeric Separation Diastereomers, such as the cis and trans isomers of this compound, have different physical properties (e.g., boiling points, melting points, solubility, and chromatographic retention). Consequently, they can typically be separated by standard laboratory techniques like fractional crystallization, distillation, or more commonly, chromatography (e.g., silica (B1680970) gel column chromatography or HPLC). acs.orgnih.gov

Enantiomeric Resolution Enantiomers have identical physical properties in an achiral environment, making their separation, known as resolution, more challenging. Several strategies can be employed:

Chiral Derivatization: The racemic mixture of the alcohol can be reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as a chiral carboxylic acid or its acyl chloride. This reaction converts the pair of enantiomers into a pair of diastereomeric esters. These diastereomers can then be separated by standard chromatography. Following separation, the chiral auxiliary is chemically removed to yield the individual, enantiomerically pure alcohols. nih.govnih.gov

Enzymatic Resolution: Biocatalysis offers a highly selective method for resolution. Enzymes, particularly lipases, can catalyze the acylation of the alcohol with an acyl donor (like vinyl acetate) in a stereoselective manner. In such a kinetic resolution, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted alcohol enantiomer from the esterified enantiomer. taltech.eeut.ee

Chiral Chromatography: This is a powerful direct method for both analyzing and separating enantiomers. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column that contains a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, causing them to travel through the column at different rates and elute separately. google.com

Conformational Preferences of the 3,6-Epoxyheptane Ring System

The conformational behavior of this compound is dictated by its central 2,5-disubstituted tetrahydrofuran (THF) ring. Five-membered rings are not planar; they adopt puckered conformations to alleviate torsional strain arising from eclipsed C-H bonds. The principal conformations for a THF ring are the envelope (with Cₛ symmetry, where one atom is out of the plane of the other four) and the twist or half-chair (with C₂ symmetry, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three). acs.orgwiley.com

In substituted tetrahydrofurans, the substituents tend to occupy pseudo-equatorial positions to minimize steric hindrance (non-bonding interactions). nih.gov For the 2,5-disubstituted THF ring in this compound, this has important implications:

trans Isomers ((3R, 6R) and (3S, 6S)): These isomers can adopt a low-energy conformation where both the bulky –C(CH3)2OH group and the methyl group reside in pseudo-equatorial positions. This makes the trans configuration generally more stable.

cis Isomers ((3R, 6S) and (3S, 6R)): In any conformation of the cis isomers, one substituent must occupy a pseudo-equatorial position while the other is forced into a more sterically demanding pseudo-axial position. This results in higher conformational energy compared to the trans isomers.

The molecule will exist in a dynamic equilibrium between various envelope and twist conformations, with the lowest-energy conformers, which minimize steric interactions of the large substituents, being the most populated. nih.gov

Influence of Substituents on Ring Conformation and Reactivity

The substituents attached to the tetrahydrofuran ring profoundly influence both its preferred conformation and its chemical reactivity.

Influence on Conformation: The steric bulk of the substituents is the primary determinant of the ring's conformational preference. The –C(CH3)2OH group at C3 is significantly larger than the methyl group at C6. The ring will pucker in a way that maximizes the distance of these groups from other atoms, strongly favoring conformations where the tertiary alcohol group occupies a pseudo-equatorial site. nih.gov This conformational locking has a cascading effect on the orientation of all other atoms in the ring.

Influence on Reactivity: The substituents and the stereochemistry of the ring affect the molecule's reactivity in several ways:

Ether Linkage Reactivity: The THF ring is a cyclic ether and is generally unreactive. Cleavage of the C-O bonds requires harsh conditions, such as strong acids. The substituents at C3 and C6 provide considerable steric shielding, hindering the approach of nucleophiles to these carbons and the ether oxygen, thus reducing the ring's susceptibility to cleavage reactions.

Tertiary Alcohol Reactivity: The hydroxyl group at C2 is the most reactive site under many conditions. It can participate in reactions typical of tertiary alcohols, such as substitution (e.g., with HBr) or elimination (dehydration). The stereochemistry of the adjacent C3 center can influence the stereochemical outcome of reactions at C2 if it directs the approach of reagents.

Diastereomeric Reactivity: The cis and trans diastereomers can exhibit different reaction rates. The accessibility of the ether oxygen's lone pairs for protonation or coordination, and the orientation of the C-H bonds on the ring for radical or oxidation reactions, will differ between diastereomers due to their distinct three-dimensional shapes. arkat-usa.org

Stereochemical Purity Determination and Analysis

Determining the stereochemical purity—both diastereomeric ratio and enantiomeric excess (ee)—is crucial after a synthesis or resolution. Several analytical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Diastereomeric Purity: Since diastereomers are unique compounds, their NMR spectra are different. Proton (¹H) and Carbon (¹³C) NMR can be used to determine the ratio of diastereomers in a mixture, as corresponding nuclei will have different chemical shifts and/or coupling constants. For 2,5-disubstituted THF derivatives, the coupling constants between protons on the ring are often diagnostic of the cis or trans relationship. acs.orgarkat-usa.org

Enantiomeric Purity: To determine enantiomeric excess, a chiral environment must be created. This is achieved by either using a chiral derivatizing agent (e.g., Mosher's acid chloride) to convert the enantiomers into separable diastereomers with distinct NMR signals, or by using a chiral solvating agent which forms transient diastereomeric complexes that resolve the signals of the enantiomers in the NMR spectrum.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common and accurate methods for determining stereochemical purity. Diastereomers can be separated and quantified using standard achiral columns. acs.org Enantiomers are separated and quantified by using a chiral stationary phase (CSP), which allows for the direct visualization and integration of the peaks corresponding to each enantiomer. google.com

Table 2: Analytical Methods for Stereochemical Purity Determination

| Technique | Principle | Application |

|---|---|---|

| NMR Spectroscopy | Diastereomers have distinct spectra. | Determination of diastereomeric ratio. |

| NMR with Chiral Derivatizing Agent | Converts enantiomers into diastereomers with unique NMR signals. | Determination of enantiomeric excess. |

| NMR with Chiral Solvating Agent | Forms transient diastereomeric complexes, causing signal separation for enantiomers. | Determination of enantiomeric excess. |

| Achiral GC/HPLC | Diastereomers have different retention times on a standard column. | Separation and quantification of diastereomers. |

| Chiral GC/HPLC | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | Separation and quantification of enantiomers to determine enantiomeric excess. |

Reactivity and Mechanistic Studies of 2 Methyl 3,6 Epoxyheptane 2 Ol

Epoxide Ring-Opening Reactions

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant bond angle strain. scispace.com The ring-opening of epoxides is a synthetically useful transformation that can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile. science.gov This process allows for the introduction of a wide variety of functional groups, leading to the formation of 1,2-disubstituted products. scispace.com

The regiochemical outcome of the nucleophilic ring-opening of unsymmetrical epoxides like 2-Methyl-3,6-epoxyheptane-2-ol is highly dependent on whether the reaction is conducted under acidic or basic/neutral conditions. libretexts.orgd-nb.info

Under Basic or Neutral Conditions:

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of an epoxide follows a classic S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. scispace.commasterorganicchemistry.com For this compound, this would be the C-6 position. The reaction involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. libretexts.org The initial product is an alkoxide, which is subsequently protonated by a protic solvent or during an aqueous workup to yield the final alcohol product. masterorganicchemistry.com

Common strong nucleophiles used in these reactions include hydroxide (B78521) ions (HO⁻), alkoxides (RO⁻), and organometallic reagents. masterorganicchemistry.com For instance, reaction with sodium hydroxide would yield 2-methyl-3-propylheptane-2,6-diol.

Under Acidic Conditions:

Acid catalysis significantly accelerates the rate of epoxide ring-opening. scispace.com The reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring. libretexts.orglibretexts.org The mechanism of nucleophilic attack on the protonated epoxide is best described as a hybrid between S(_N)1 and S(_N)2. libretexts.orglibretexts.org There is significant carbocation-like character at the transition state, with a buildup of positive charge on the carbon atoms of the epoxide ring. libretexts.org

Consequently, the nucleophile preferentially attacks the carbon atom that can better stabilize this developing positive charge, which is typically the more substituted carbon. libretexts.orgd-nb.info In the case of this compound, the nucleophilic attack would occur at the C-3 position. The reaction of epoxides with water under acidic conditions, for example, leads to the formation of 1,2-diols. acs.orgresearchgate.net

Furthermore, the presence of the neighboring tertiary alcohol group introduces the possibility of an intramolecular reaction under acidic conditions. The hydroxyl group can act as an internal nucleophile, attacking the protonated epoxide. Acid-catalyzed rearrangements of similar epoxy alcohols, such as 5,6-epoxyheptan-1-ol, have been shown to favor the formation of cyclic ethers. acs.org

The regioselectivity of the epoxide ring-opening reaction is a critical consideration in synthetic planning. As outlined above, the choice between acidic and basic conditions dictates which constitutional isomer is formed preferentially. d-nb.infolibretexts.org

Basic Conditions (S(_N)2-like): Nucleophilic attack occurs at the less substituted carbon (C-6), a pathway governed by steric hindrance. d-nb.infomasterorganicchemistry.com

Acidic Conditions (S(_N)1-like): Nucleophilic attack occurs at the more substituted carbon (C-3), a pathway governed by electronic factors and the stability of the carbocation-like transition state. libretexts.orgd-nb.info

From a stereochemical perspective, the nucleophilic ring-opening of an epoxide is a stereospecific reaction. It proceeds with an anti-addition, meaning the nucleophile adds to the opposite face of the carbon-oxygen bond that is breaking. uci.edu This results in an inversion of stereochemistry at the carbon center that undergoes attack. For example, if the starting epoxide has a specific stereochemistry, the resulting diol will have a predictable relative stereochemistry.

| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Governing Factor | Example Product (with H₂O/Nu⁻) |

|---|---|---|---|---|

| Basic (e.g., NaOH) | SN2 | C-6 (Less substituted) | Steric Hindrance | 2-Methyl-3-propylheptane-2,6-diol |

| Acidic (e.g., H₃O⁺) | SN1-like | C-3 (More substituted) | Carbocation Stability | 6-Methyl-3-propylheptane-2,3-diol |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily open epoxide rings. libretexts.orggoogle.com These reactions are typically conducted under conditions that resemble a base-catalyzed opening, meaning they follow an S(_N)2 pathway with nucleophilic attack at the least sterically hindered carbon (C-6). libretexts.org This reaction is a valuable carbon-carbon bond-forming method, extending the carbon chain of the substrate. For instance, reacting this compound with methylmagnesium bromide would yield 2,7-dimethyl-3-propylheptane-2,7-diol after an aqueous workup.

In addition to these classical reagents, transition metal catalysts have been developed to control the regioselectivity of epoxide ring-opening reactions. acs.orgclockss.org Dual catalytic systems, such as those employing cobalt (like vitamin B₁₂) and nickel, can direct the regioselective coupling of epoxides with other molecules like aryl halides. acs.orgnih.gov These methods often proceed through radical intermediates, where a bulky catalyst may preferentially attack the less hindered side of the epoxide, leading to linear products. acs.org For aliphatic epoxides, the choice of cocatalyst can determine whether the linear or branched product is formed. acs.orgnih.gov

Reactions Involving the Tertiary Alcohol Group

The tertiary alcohol at the C-2 position of this compound exhibits reactivity characteristic of its class, primarily dehydration, as it is resistant to oxidation.

Tertiary alcohols are generally resistant to oxidation by common oxidizing agents such as potassium dichromate(VI) or potassium permanganate(VII) under neutral or acidic conditions. libretexts.org This lack of reactivity is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. libretexts.org The removal of this hydrogen is a necessary step in the oxidation mechanism for primary and secondary alcohols, which leads to the formation of a carbon-oxygen double bond. libretexts.org

While oxidation of tertiary alcohols can be forced under harsh conditions (e.g., strong acid and high temperatures), it typically results in the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules. This process is destructive and generally not considered a synthetically useful transformation. Therefore, for this compound, the tertiary alcohol group would remain unchanged during selective oxidation reactions targeting other parts of a molecule under standard conditions.

The elimination of water from an alcohol, known as dehydration, is a common method for synthesizing alkenes. libretexts.org Tertiary alcohols undergo dehydration particularly readily in the presence of strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. masterorganicchemistry.comlibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group by the acid catalyst to form an alkyloxonium ion, a good leaving group. libretexts.org

Loss of a water molecule to form a stable tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the carbon-carbon double bond of the alkene. libretexts.org

For this compound, the formation of the tertiary carbocation at C-2 can be followed by the removal of a proton from either C-1 or C-3. This leads to the potential formation of two different alkene isomers.

According to Zaitsev's rule , when multiple alkene products can be formed, the major product is the most substituted (and therefore most stable) alkene. libretexts.org In this case, elimination of a proton from C-3 would yield a trisubstituted alkene, while elimination from a C-1 methyl group would yield a disubstituted alkene. Therefore, the major product of the dehydration of this compound is predicted to be 2-methyl-3,6-epoxyhept-2-ene .

| Alkene Product | Structure | Substitution | Predicted Yield |

|---|---|---|---|

| 2-Methyl-3,6-epoxyhept-2-ene | Trisubstituted | Major | |

| 2-(Prop-1-en-2-yl)-2-methyloxirane | Disubstituted | Minor |

Esterification and Etherification Reactions

The reactivity of this compound, which contains a tertiary alcohol, is distinct from its pyranoid isomers which possess a secondary alcohol. This difference in steric hindrance around the hydroxyl group allows for selective reactions.

Esterification: The tertiary hydroxyl group of this compound can undergo esterification, although it is less reactive compared to the secondary alcohol of its pyranoid isomers. This difference in reactivity has been exploited as a chemical strategy for separating the isomeric forms of linalool (B1675412) oxide. mdpi.comsemanticscholar.org

In one reported method, a crude mixture of furanoid and pyranoid linalool oxides was subjected to esterification. The pyranoid isomers were selectively converted into their benzoate (B1203000) esters using benzoyl chloride (BzCl) and pyridine, allowing for their separation from the unreacted furanoid oxides. mdpi.comsemanticscholar.org Subsequently, the remaining furanoid linalool oxide was transformed into its acetate (B1210297) ester using acetic anhydride (B1165640) (Ac₂O) and sodium acetate (NaOAc) at reflux, which facilitated the separation of the cis- and trans-furanoid isomers. mdpi.com The esters can then be hydrolyzed back to the pure alcohol isomers. mdpi.comsemanticscholar.org For instance, the acetate can be cleaved by reduction with lithium aluminum hydride (LiAlH₄). mdpi.com The use of lipases for esterification and transesterification is also a known method in organic synthesis, suggesting potential for enzymatic routes, though specific application to produce esters from this compound is not detailed. google.com

The following table summarizes a study on the chemoselective benzoylation of a crude mixture of linalool oxide isomers. semanticscholar.org

| Entry | Experimental Conditions | Conversion of Pyranoid Linalool Oxide (%) | Pyranoid Benzoate Ester (%) | Furanoid Benzoate Ester (%) | Ratio (Pyranoid/Furanoid Esters) |

|---|---|---|---|---|---|

| 1 | BzCl (3 eq.); DMAP cat.; rt; 4 h | >99 | 55 | 45 | 1.2 |

| 2 | BzCl (3 eq.); rt; 4 h | >99 | 73 | 27 | 2.7 |

| 3 | BzCl (1.2 eq.); 0 °C to rt; 4 h | 96 | 97 | 3 | 32.3 |

Etherification: While the formation of novel ethers from linalool-derived molecules through ring-opening reactions of the precursor epoxide has been reported, specific studies detailing the etherification of the tertiary hydroxyl group of this compound are not prominent in the reviewed literature. researchgate.net

Rearrangement Reactions of the Epoxy-Alcohol System

The very formation of this compound is the result of a rearrangement reaction of an epoxy-alcohol system. The compound arises from the intramolecular cyclization of an unstable intermediate, 6,7-epoxy-linalool. nih.govnih.gov This precursor is generated by the selective epoxidation of the 6,7-double bond of linalool. nih.gov The subsequent intramolecular nucleophilic attack of the tertiary hydroxyl group onto the epoxide ring leads to the formation of the five-membered tetrahydrofuran (B95107) ring characteristic of furanoid linalool oxides. rsc.org

This rearrangement and cyclization can be facilitated under various conditions:

Acid Catalysis: The treatment of linalool epoxides with acid catalysts can afford oxygen-containing heterocyclic compounds, including the furanoid and pyranoid linalool oxides. researchgate.net The addition of a catalytic amount of p-toluenesulfonic acid (PTSA) after the epoxidation of linalool ensures the completion of the cyclization step. mdpi.comsemanticscholar.org

Enzymatic Reactions: Cytochrome P450 enzymes can mediate the epoxidation of linalool to 6,7-epoxy-linalool, which then spontaneously rearranges to the cyclic ether forms. nih.govnih.gov While the epoxide intermediate is not detected due to its rapid cyclization, the formation of the linalool oxide diastereomers serves as evidence of this transformation. nih.gov

Chemoenzymatic Systems: A chemoenzymatic method involving a lipase (B570770) and hydrogen peroxide can generate a peracid in situ. This system has been used for the oxidation of linalool, which produces the epoxide intermediate that subsequently cyclizes to yield furanoid and pyranoid oxides. rsc.org

The ratio of furanoid to pyranoid isomers can be influenced by the reaction conditions. For example, epoxidation of linalool with mCPBA followed by acid-catalyzed cyclization yielded a crude mixture containing 81-82% furanoid isomers and 18-19% pyranoid isomers. mdpi.comsemanticscholar.org

Kinetic Studies of this compound Transformations

Direct kinetic studies on the transformations of this compound are not extensively documented in the scientific literature. However, kinetic data is available for the reactions that lead to its formation.

The kinetics of linalool epoxidation, the precursor step to this compound, has been investigated using a cobalt-on-silica catalyst with isobutyraldehyde (B47883) (IBA) as a co-reagent under an oxygen atmosphere. researchgate.net The reaction proceeds efficiently at room temperature, demonstrating the viability of this catalytic system. researchgate.net

In the context of atmospheric chemistry, the kinetics of the gas-phase oxidation of linalool, its precursor, have been studied. The reaction of linalool with ozone has a calculated rate constant of 3.49 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. cdnsciencepub.com Quantum chemical calculations and kinetics modeling have been employed to understand the complex atmospheric transformation pathways of linalool radicals, which are crucial for assessing the environmental impact and formation of secondary organic aerosols. acs.orgacs.org These studies focus on the initial stages of linalool degradation rather than the subsequent reactivity of the more stable linalool oxide products. cdnsciencepub.comacs.org

Derivatization Strategies for Expanding Molecular Diversity

The presence of a tertiary hydroxyl group and a vinyl group provides two reactive sites in this compound for derivatization, allowing for the expansion of its molecular diversity.

Functionalization of the Hydroxyl Group

The primary strategy for functionalizing the hydroxyl group is esterification. As previously discussed, the tertiary alcohol can be converted to its corresponding acetate ester using reagents like acetic anhydride and sodium acetate. mdpi.com This reaction is a key step in a multi-step procedure for separating the furanoid linalool oxide isomers. mdpi.comsemanticscholar.org The selective benzoylation of the less sterically hindered secondary alcohol in the pyranoid isomers, in a mixture with the furanoid form, further highlights how the differential reactivity of the hydroxyl group can be used to achieve chemical differentiation and purification. mdpi.comsemanticscholar.org These esterification reactions serve as a powerful tool for both purification and the creation of novel derivatives with potentially different properties.

Reactions at the Epoxide Moiety

The name "this compound" might suggest the presence of a reactive three-membered epoxide ring. However, in this molecule, the term "epoxy" refers to an oxygen bridge between the 3rd and 6th carbons of the heptane (B126788) chain, forming a stable five-membered tetrahydrofuran ring. nih.govfoodb.ca This cyclic ether structure is significantly less strained and less reactive than a true oxirane (epoxide) ring.

Therefore, this compound does not undergo the typical nucleophilic ring-opening reactions characteristic of strained epoxides. researchgate.net The reactivity of the molecule is primarily centered on its other functional groups: the tertiary alcohol and the vinyl side chain. The formation of this stable cyclic ether is, in fact, the result of the ring-opening of a precursor epoxide, 6,7-epoxy-linalool. nih.govnih.gov Any derivatization aimed at the "epoxide moiety" of this compound would necessitate the opening of the stable tetrahydrofuran ring, which would require harsh reaction conditions not typically associated with standard epoxide chemistry. The available literature focuses on its synthesis from linalool via an epoxide intermediate, rather than reactions that break the cyclic ether structure. researchgate.netbeilstein-journals.orgdpi-journals.com

Computational Chemistry and Theoretical Investigations of 2 Methyl 3,6 Epoxyheptane 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently employed to determine the optimized molecular geometry and electronic properties of organic molecules like 2-Methyl-3,6-epoxyheptane-2-ol. By solving the Schrödinger equation in an approximate manner, DFT calculations can predict key structural parameters. For instance, a typical DFT study using a basis set such as B3LYP/6-31G(d,p) would yield the equilibrium geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals, can also be elucidated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-O (epoxy ring) Bond Length | ~1.45 Å |

| C-C (epoxy ring) Bond Length | ~1.47 Å |

| C-O-C (epoxy ring) Bond Angle | ~60° |

| C-O (hydroxyl) Bond Length | ~1.43 Å |

Note: The values presented are typical for similar structures and would be specifically calculated for this compound in a dedicated study.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that can be invaluable in assigning peaks in experimentally obtained spectra, aiding in the structural elucidation of this compound and its stereoisomers.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the resulting frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. Key predicted vibrational frequencies for this compound would include the O-H stretch of the alcohol group, C-H stretches, and the characteristic C-O stretches of the epoxy ring.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | ~3400-3600 | 3200-3600 |

| C-H Stretch (Alkyl) | ~2850-3000 | 2850-2960 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways of this compound, particularly for reactions such as the characteristic ring-opening of the epoxide.

The ring-opening of epoxides can occur under either acidic or basic conditions, and computational methods can be used to locate the transition state for each pathway. quimicaorganica.org Under acidic conditions, the reaction typically proceeds via an Sₙ1-like mechanism, while basic conditions favor an Sₙ2 pathway. quimicaorganica.org Transition state theory allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. By analyzing the geometry of the transition state, chemists can gain insight into the steric and electronic factors that control the regioselectivity of the ring-opening.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the reaction mechanism and allows for the determination of the rate-limiting step. For this compound, energy profiles can be generated for various reactions, offering a deeper understanding of its chemical behavior and reactivity.

Conformational Landscape Exploration and Energy Minima Identification

Due to the flexibility of its alkyl chain and the puckering of the tetrahydrofuran-like ring, this compound can exist in multiple conformations. Computational methods, such as conformational searches followed by geometry optimization, can be used to explore the potential energy surface of the molecule. d-nb.info This process identifies the various stable conformations (energy minima) and determines their relative energies. d-nb.info The most stable conformation, or the global energy minimum, represents the most likely shape of the molecule under a given set of conditions. Understanding the conformational landscape is crucial, as the molecule's shape can significantly influence its physical properties and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

For molecules with potential biological activity, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the chemical structure with biological effects. If this compound were to be investigated for specific biological interactions, QSAR models could be developed. These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the molecule's activity. For epoxides, QSAR studies have been used to analyze their interactions with enzymes, such as epoxide hydrolases. nih.govresearchgate.net Such studies can guide the design of new analogs with enhanced or modified activities, without discussing dosage or safety profiles.

Biological and Biochemical Investigations of 2 Methyl 3,6 Epoxyheptane 2 Ol and Its Derivatives in Vitro Focus

Investigation of Molecular Targets and Ligand Binding Mechanisms

The precise molecular targets of 2-Methyl-3,6-epoxyheptane-2-ol and its derivatives are not extensively defined in the available literature. However, research into structurally related epoxy compounds provides insights into potential interactions. Epoxides, as a class of molecules, are known for their reactivity and can interact with various biological macromolecules. nih.gov The three-membered epoxy ring is susceptible to nucleophilic attack, leading to ring-opening reactions. scispace.com This reactivity is central to their biological activity and potential binding mechanisms.

In the context of cellular systems, potential molecular targets for epoxy compounds include proteins and nucleic acids. The interaction with proteins can occur through covalent modification of amino acid residues with nucleophilic side chains, such as cysteine, histidine, and lysine. Such binding can alter the protein's structure and function, thereby affecting cellular processes. nih.gov

Studies on other epoxides, such as NBDHEX, have shown binding to specific sites on enzymes like glutathione (B108866) S-transferases (GSTs), which are crucial in detoxification pathways. nih.gov The binding can be non-covalent, involving hydrophobic and hydrogen bonding interactions within the enzyme's active site, or in some cases, can lead to covalent adduction. nih.gov While direct evidence for this compound is limited, it is plausible that it and its derivatives could interact with similar enzymatic targets. The structural features of the compound, including its hydroxyl group and the epoxy ring, would likely govern the specificity and nature of these interactions.

Enzyme Interaction Studies

Inhibition or Activation of Specific Enzymes (e.g., alcohol dehydrogenases, glutathione S-transferases)

The interaction of this compound with specific enzymes has not been directly detailed. However, the broader class of epoxides is known to interact with several enzyme families, notably epoxide hydrolases and glutathione S-transferases (GSTs). Epoxide hydrolases catalyze the hydrolysis of epoxides to their corresponding vicinal diols, a critical step in the detoxification of these reactive molecules. nih.govgoogle.com The efficiency and stereoselectivity of this enzymatic hydrolysis can be highly dependent on the structure of the epoxide substrate. frontiersin.org

Glutathione S-transferases are another key family of enzymes involved in the detoxification of epoxides. GSTs catalyze the conjugation of glutathione (GSH) to the epoxide, leading to the formation of a more water-soluble and less reactive product that can be readily excreted. nih.govresearchgate.net The activity of GSTs towards different epoxides can vary significantly, and some epoxides can act as inhibitors of these enzymes. For instance, studies have identified compounds that interfere with the binding of GST to GSH, thereby inhibiting its catalytic activity. nih.gov

While direct studies on this compound are lacking, related compounds have shown to interact with alcohol dehydrogenases (ADHs). researchgate.net These enzymes are typically involved in the metabolism of alcohols, but their broad substrate specificity can allow for interactions with other molecules containing hydroxyl groups. acs.org The interaction could potentially involve inhibition or the compound serving as a substrate, depending on the specific ADH isozyme and the structure of the epoxy alcohol.

Table 1: Potential Enzyme Interactions of Epoxide Compounds

| Enzyme Family | Type of Interaction | Potential Effect |

|---|---|---|

| Epoxide Hydrolases | Substrate | Conversion to diol, detoxification |

| Glutathione S-Transferases | Substrate/Inhibitor | Conjugation with GSH, detoxification, or inhibition of enzyme activity |

| Alcohol Dehydrogenases | Substrate/Inhibitor | Oxidation of hydroxyl group or inhibition of enzyme activity |

Substrate Specificity and Kinetic Analysis

Kinetic analyses of enzyme-catalyzed reactions involving epoxides are crucial for understanding their substrate specificity and the efficiency of their metabolic conversion. For epoxide hydrolases, kinetic resolution studies are often performed to determine the enantioselectivity of the enzyme, which is a measure of its preference for one enantiomer of a racemic epoxide over the other. scispace.com This is often quantified by the enantiomeric ratio (E-value).

For glutathione S-transferases, kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to assess the affinity of the enzyme for the epoxide substrate and its catalytic efficiency. For example, a GST from Rhodococcus sp. strain AD45 showed a Vmax of 66 µmol min⁻¹ mg⁻¹ and a Km of 0.3 mM for isoprene (B109036) monoxide, indicating a high catalytic activity for this substrate. researchgate.net

Kinetic studies on alcohol dehydrogenases with various substrates have also been conducted. These analyses help in understanding how the structure of the substrate affects its binding to the active site and the rate of its conversion. researchgate.net The presence of both a hydroxyl group and an epoxy ring in this compound suggests that its interaction with enzymes would be complex and that kinetic studies would be essential to elucidate the specific nature of these interactions.

Table 2: Examples of Kinetic Parameters for Enzyme-Epoxide Interactions

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Glutathione S-Transferase (from Rhodococcus sp. AD45) | Isoprene monoxide | 0.3 | 66 |

| Glutathione S-Transferase (from Rhodococcus sp. AD45) | cis-1,2-dichloroepoxyethane | 0.1 | 2.4 |

Data sourced from a study on a specific bacterial GST and may not be representative of all GSTs. researchgate.net

Cellular Pathway Modulation

Effects on Gene Expression Related to Cellular Processes (e.g., antioxidant defense)

While direct studies on this compound are not available, research on other structurally related compounds suggests potential effects on gene expression. For example, some metabolites have been shown to suppress the SOS-inducing activity of certain mutagens, which involves the regulation of genes like umuC. researchgate.net This suggests a potential role in modulating cellular responses to DNA damage.

Compounds with antioxidant properties can influence the expression of genes involved in the antioxidant defense system. This can include the upregulation of genes encoding for enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. Although not directly demonstrated for this compound, some organic compounds are known to enhance antioxidant defenses by modulating gene expression linked to oxidative stress.

Impact on Metabolic Pathways (e.g., lipid metabolism)

The impact of this compound on metabolic pathways is not well-documented. However, given its structure, it could potentially interact with pathways involving lipid metabolism. Epoxides are known intermediates in the metabolism of unsaturated fatty acids. The enzymatic and non-enzymatic oxidation of lipids can lead to the formation of various reactive species, including epoxides, which can then be further metabolized. researchgate.net

Some compounds are known to participate in lipid biosynthesis and degradation. For instance, certain molecules can affect the levels of triacylglycerol, thereby influencing lipid metabolism. uni-greifswald.de While speculative for this compound, its structural similarity to intermediates in metabolic pathways suggests that it could potentially modulate these processes. Further research is needed to determine any specific effects on metabolic pathways such as lipid metabolism.

Antimicrobial or Antifungal Activity Mechanisms (In Vitro)

No specific studies detailing the in vitro antimicrobial or antifungal activity mechanisms of this compound were found.

Information regarding the interaction of this compound with microbial cell walls and membranes is not available in the reviewed literature. Research on other antifungal agents, such as the tertiary alcohol ravuconazole, indicates a mechanism involving the inhibition of enzymes crucial for cell wall synthesis, leading to cell lysis nih.gov. However, no such data exists specifically for this compound.

There is no available research on the potential for this compound to inhibit essential microbial enzymes or respiratory systems. Studies on various other microorganism-derived molecules have identified them as inhibitors of enzymes like acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), but none of these studies involve the target compound mdpi.com.

Role as a Biochemical Reagent or Probe in Biological Systems

No information was found regarding the use of this compound as a biochemical reagent or probe in biological systems. While related compounds like 2-Methyl-2-hexanol are categorized as biochemical reagents for life science research, no such application has been documented for this compound medchemexpress.com.

Applications of 2 Methyl 3,6 Epoxyheptane 2 Ol in Chemical Synthesis

Utilization as a Chiral Building Block in Natural Product Synthesis

Chiral epoxy alcohols are invaluable building blocks in the asymmetric synthesis of complex natural products. researchgate.netmsu.edu The stereochemically defined epoxide and alcohol functionalities allow for the construction of multiple stereocenters with high precision. The Sharpless asymmetric epoxidation is a prominent method for producing such chiral epoxy alcohols from allylic alcohols, providing access to enantiomerically enriched epoxides that serve as versatile intermediates. researchgate.netnih.govlibretexts.org

The anliegende epoxide ring in compounds like 2-Methyl-3,6-epoxyheptane-2-ol is susceptible to stereo- and regioselective ring-opening by various nucleophiles, leading to the formation of diols, amino alcohols, and ethers, which are common structural units in many biologically active natural products. researchgate.netresearchgate.net For instance, chiral epoxy alcohols have been instrumental in the total synthesis of natural products such as the gypsy moth sex pheromone (+)-disparlure and the gastric inhibitor (S)-propranolol. libretexts.org The synthesis of polypropionate natural products, a class of compounds with diverse biological activities, also frequently employs chiral epoxides as key intermediates for the stereocontrolled introduction of methyl-bearing stereocenters. mdpi.com The specific stereochemistry of this compound would make it a potentially useful starting material for the synthesis of natural products containing similar structural features.

Table 1: Examples of Natural Product Syntheses Utilizing Chiral Epoxy Alcohol Building Blocks

| Natural Product/Intermediate | Synthetic Strategy | Reference |

| (+)-Disparlure | Sharpless asymmetric epoxidation of an allylic alcohol. | libretexts.org |

| (S)-Propranolol | Sharpless asymmetric epoxidation followed by epoxide ring-opening. | libretexts.org |

| Polypropionates (e.g., Rifamycin S fragment) | Iterative epoxidation and methyl cuprate (B13416276) opening of allylic alcohols. | mdpi.com |

| (-)-Aspidospermine intermediate | Diastereoselective ring-closing metathesis of an unsaturated epoxy alcohol derivative. | nih.gov |

| Bengamide E fragment | Sharpless asymmetric epoxidation and subsequent oxirane-ring-opening. | mdpi.com |

Precursor to Structurally Diverse Organic Compounds

The dual functionality of epoxy alcohols makes them highly versatile precursors for a wide array of organic compounds. researchgate.net The strained three-membered epoxide ring is a potent electrophile that readily reacts with a broad range of nucleophiles. wikipedia.orgjsynthchem.com This reactivity allows for the synthesis of various 1,2-disubstituted compounds.

Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. jsynthchem.comlibretexts.org In acidic media, the reaction can also proceed with attack at the more substituted carbon due to the development of a partial positive charge. jsynthchem.comlibretexts.org The presence of the neighboring hydroxyl group can also influence the regioselectivity of the ring-opening, sometimes directing the nucleophile to the C3 position through catalyst-tethering mechanisms. researchgate.netharvard.eduscholaris.ca